2-(Benzylamino)cyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Computational Study on Cage Hexabenzylhexaazaisowurtzitane Formation
Dong et al. (2017) conducted a computational study revealing the role of 1,2-bis(benzylamino)-1,2-ethanediol as an intermediate in the formation of cage hexabenzylhexaazaisowurtzitane from glyoxal and benzylamine, highlighting the significance of 2-(benzylamino) derivatives in complex organic reactions (Dong et al., 2017).
Selective N-debenzylation in Carbohydrate Chemistry
Research by Kroutil et al. (2000) and others demonstrated the selective N-debenzylation of benzylamino derivatives in carbohydrate chemistry, emphasizing the utility of these compounds in the selective removal of benzyl groups (Kroutil et al., 2000).
Ring Opening in Benzoxazinones
Ilaš and Kikelj (2008) studied substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, revealing their instability under certain conditions and suggesting potential applications in organic synthesis (Ilaš & Kikelj, 2008).
Synthesis of C-Nucleoside Analogs
Galán et al. (1983) investigated the reaction between 2-(benzylamino)-2-deoxy-d-glycero-l-gluco-heptose and 5,5-dimethyl-1,3-cyclohexanedione, leading to the synthesis of novel C-nucleoside analogs (Galán et al., 1983).
Synthesis of Benzylamino Coumarin Derivatives
Ghafuri, Ghorbani, and Rashidizadeh (2014) introduced a strategy for synthesizing benzylamino coumarin derivatives using a nano magnetic solid acid catalyst, showcasing the versatility of benzylamino compounds in heterocyclic compound synthesis (Ghafuri et al., 2014).
properties
IUPAC Name |
2-(benzylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJOYQGUPTRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)cyclopentanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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